molecular formula C18H23N3O3S B2856446 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide CAS No. 354785-95-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide

Cat. No.: B2856446
CAS No.: 354785-95-8
M. Wt: 361.46
InChI Key: WHEGHGMHQNRWTG-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by covalently binding to a cysteine residue (Cys-481) in the active site of BTK, thereby effectively suppressing B-cell receptor (BCR) signaling pathways. This mechanism is critical for investigating the role of BTK in various pathological contexts. Its primary research value lies in the study of B-cell mediated diseases, including autoimmune disorders such as rheumatoid arthritis and lupus, as well as in hematological malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). The compound enables researchers to precisely dissect the molecular drivers of B-cell activation and proliferation, providing a valuable tool for target validation and preclinical drug discovery efforts. The stability of this thioacetamide-based inhibitor, attributed to the 4,6-dimethylpyrimidine group, makes it suitable for prolonged cellular assays. Research indicates its utility in exploring resistance mechanisms to other BTK inhibitors and in developing novel combination therapies.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-12-9-13(2)21-18(20-12)25-11-17(22)19-8-7-14-5-6-15(23-3)16(10-14)24-4/h5-6,9-10H,7-8,11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEGHGMHQNRWTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NCCC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyphenyl ethylamine. This intermediate is then reacted with chloroacetyl chloride to form the corresponding chloroacetamide derivative. Subsequently, the chloroacetamide is treated with 4,6-dimethylpyrimidin-2-ylthiol under basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors capable of handling large volumes. The reaction conditions would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography might be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromic acid (H_2CrO_4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium hydrosulfide (NaSH) or thiourea.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives such as amines or alcohols.

  • Substitution: Formation of thioacetamide derivatives or other substituted pyrimidines.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.

  • Biology: It can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.

  • Medicine: Potential therapeutic applications in drug development, particularly in targeting specific biological pathways.

  • Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features and Conformations

Compound Name Structural Highlights Dihedral Angle (Aromatic Rings) Bond Lengths (C–S, Å) Reference
Target Compound 3,4-Dimethoxyphenethyl + 4,6-dimethylpyrimidin-2-ylsulfanylacetamide 91.9° 1.759 (Csp²–S)
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4-Chlorophenyl + 4,6-diaminopyrimidin-2-ylsulfanylacetamide 42.25°–67.84° Not reported
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethyl + benzamide Not reported N/A
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4-Methylpyridin-2-yl + 4,6-dimethylpyrimidin-2-ylsulfanylacetamide Not reported 1.759–1.795 (C–S)

Key Observations :

  • Pyrimidine Substitution: The 4,6-dimethylpyrimidine group in the target compound contrasts with 4,6-diaminopyrimidine in analogues (e.g., ARARUI ). Dimethyl groups enhance hydrophobicity, while amino groups facilitate hydrogen bonding.
  • Linker Flexibility : The sulfanylacetamide bridge in the target compound allows conformational flexibility, unlike rigid benzamide derivatives (e.g., Rip-B ).

Key Observations :

  • Reactivity : The target compound’s synthesis relies on nucleophilic substitution at the sulfur atom, similar to other pyrimidine sulfanylacetamides . Benzamide derivatives (e.g., Rip-B) instead use amine-acylation .
  • Yield Efficiency : Rip-B achieves an 80% yield , suggesting efficient acylation, while pyrimidine-based syntheses often require optimized conditions for comparable efficiency.

Physicochemical Properties

Compound Name Molecular Weight Solubility Trends Melting Point Reference
Target Compound Not reported Likely moderate (polar groups) Not reported
Rip-B 313.37 g/mol Low (hydrophobic benzamide) 90°C
N-[4-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide 507.59 g/mol Low (bulky sulfamoyl groups) Not reported

Key Observations :

  • Hydrophobicity : Rip-B’s benzamide core reduces solubility compared to the target compound’s pyrimidine sulfanyl group, which may enhance water solubility via sulfur’s polarity.
  • Molecular Complexity : The sulfamoyl-linked compound has a higher molecular weight (507.59 g/mol) and reduced solubility due to steric bulk.

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C17H23N5O2S
  • Molecular Weight : 329.4 g/mol
  • CAS Number : 1401561-44-1
  • Structure : The compound features a sulfanylacetamide moiety linked to a dimethoxyphenyl group and a dimethylpyrimidinyl group.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the sulfanyl group and the introduction of the pyrimidine moiety through nucleophilic substitution reactions.

Antituberculosis Activity

Research has indicated that compounds containing sulfanyl groups exhibit significant antituberculosis activity. For instance, derivatives similar to this compound have shown promising results against Mycobacterium tuberculosis in vitro studies. The presence of the dimethoxyphenyl group enhances membrane permeability, contributing to the overall efficacy against bacterial strains .

Anticancer Potential

Sulfonamide derivatives have been studied for their anticancer properties. This compound has been evaluated for its ability to inhibit prostate cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .

Neuroprotective Effects

Recent studies suggest that this compound may exhibit neuroprotective effects. Compounds with similar structures have been reported to mitigate oxidative stress and inflammation in neuronal cells, indicating potential applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by several structural features:

Structural FeatureImpact on Activity
Dimethoxyphenyl groupEnhances lipophilicity and permeability
Sulfanyl groupCritical for biological activity
Dimethylpyrimidinyl moietyContributes to receptor binding

Case Studies

  • Antituberculosis Research : A study published in 2021 demonstrated that derivatives of this compound showed significant inhibition of Mycobacterium tuberculosis growth in vitro. The researchers highlighted the importance of structural modifications leading to increased potency .
  • Cancer Inhibition : A comparative analysis of various sulfonamide derivatives indicated that those with similar substitutions to this compound exhibited enhanced anticancer activity against prostate cancer cell lines. The study emphasized the role of the pyrimidine moiety in enhancing cytotoxic effects .
  • Neuroprotection Studies : Research conducted on neuroprotective agents suggested that compounds with similar structures reduce neuronal apoptosis under oxidative stress conditions. This indicates potential therapeutic applications for treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution. A typical approach involves reacting 2-thio-4,6-dimethylpyrimidine with a chloroacetamide intermediate under reflux in ethanol. For example, analogous syntheses use stoichiometric ratios (1:1) of reactants, reflux at 78°C for 6–8 hours, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Key parameters include pH control (neutral to slightly basic) and inert atmosphere to prevent oxidation of the sulfanyl group.

Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?

  • Methodology : Solubility is assessed using gravimetric analysis or UV-Vis spectroscopy in solvents like DMSO, ethanol, and aqueous buffers. Stability studies involve HPLC monitoring under stressors (e.g., light, heat, pH extremes). For instance, related acetamides show moderate solubility in DMSO (10–20 mg/mL) and stability in neutral pH but degradation under acidic/basic conditions . Accelerated stability testing (40°C/75% RH for 4 weeks) can predict long-term storage requirements.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm substituent positions (e.g., dimethoxy phenyl protons at δ 3.7–3.9 ppm, pyrimidine protons at δ 6.8–7.2 ppm) .
  • X-ray crystallography : Single-crystal diffraction (Mo Kα radiation) resolves molecular conformation. Intramolecular N–H⋯N hydrogen bonds (2.1–2.3 Å) stabilize folded structures, as seen in analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as divergent dihedral angles between similar derivatives?

  • Methodology : Perform comparative analysis using software (SHELXL, PLATON) to evaluate packing forces and hydrogen-bonding networks. For example, dihedral angles between pyrimidine and aryl rings vary (42°–67°) depending on substituent electronic effects and crystal packing . Molecular dynamics simulations (AMBER/GAUSSIAN) can model conformational flexibility and validate experimental observations.

Q. What experimental strategies are effective for elucidating structure-activity relationships (SAR) in biological systems?

  • Methodology :

  • Derivatization : Introduce substituents at the pyrimidine 4,6-positions or phenyl ethyl group to modulate lipophilicity (ClogP calculations).
  • In vitro assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase targets via fluorescence polarization), and cellular uptake (LC-MS quantification). Analogous compounds show enhanced activity when electron-donating groups (e.g., methoxy) improve membrane permeability .

Q. How can researchers design experiments to identify biological targets or mechanisms of action for this compound?

  • Methodology :

  • Proteomic profiling : Use affinity chromatography (compound-functionalized resins) coupled with mass spectrometry to isolate binding proteins.
  • Transcriptomics : RNA-seq analysis of treated cell lines to identify dysregulated pathways (e.g., apoptosis, oxidative stress).
  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict interactions with targets like dihydrofolate reductase (DHFR), based on pyrimidine scaffold homology .

Key Considerations for Experimental Design

  • Crystallization : Use slow evaporation of chloroform/acetone (1:5 v/v) to obtain diffraction-quality crystals .
  • Biological Assays : Include positive controls (e.g., methotrexate for DHFR inhibition) and validate results with orthogonal methods (e.g., SPR for binding affinity).
  • Data Interpretation : Address batch-to-batch variability in synthesis by rigorous NMR/LC-MS quality control (purity ≥95%) .

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